[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanone
Description
4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanone is a pyrrole-based methanone derivative featuring a bromophenyl substituent at the 4-position of the pyrrole ring and a phenyl group attached to the ketone moiety.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBQOLDVRMPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s core structure shares similarities with several analogues, differing primarily in substituent groups (Table 1).
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | Substituents (R₁, R₂) | Melting Point (°C) | Key Spectral Data (¹H/¹³C NMR) | Source |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanone (Target) | R₁ = Br, R₂ = H | Not reported | Not reported | - |
| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | R₁ = Br, R₂ = phenylethynyl | 148–149 | ¹H: δ 7.65–7.10 (aromatic protons) | |
| (4-Chlorophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3j) | R₁ = Cl, R₂ = F-phenylethynyl | 169–170 | ¹³C: δ 132.6, 131.5 (aromatic carbons) | |
| 4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone (4a-7) | R₁ = Br, R₂ = dimethoxythiophene | 200–204 | ¹H: δ 7.45–6.80 (thiophene protons) | |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | R₁ = Cl, R₂ = Cl/F | Not reported | HRMS: m/z 344.01 (C₁₇H₁₀Cl₂FNO) |
Key Observations :
- Halogen Effects: Bromine and chlorine substituents (e.g., 3g, 3j) increase molecular weight and polarity, often elevating melting points compared to non-halogenated analogues .
- Bulkier Groups : The phenylethynyl group in 3g reduces symmetry, broadening NMR signals, while the dimethoxythiophene in 4a-7 introduces electron-rich regions, enhancing solubility in polar solvents .
Antimicrobial Activity :
- Pyrazole derivatives with bromophenyl groups (e.g., 1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone) inhibit Mycobacterium tuberculosis (MIC = 25 μM/mL) . Structural parallels suggest the target compound may share mechanistic pathways.
Biological Activity
The compound 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Characterized by its unique structure, which includes a pyrrole ring and a bromophenyl substituent, this compound exhibits promising properties in various pharmacological applications, particularly in antimicrobial and anticancer research.
- Molecular Formula: C17H14BrN
- Molecular Weight: 316.2 g/mol
- Structure Features: The presence of the bromine atom enhances its reactivity and biological activity, making it an interesting candidate for further studies.
Antimicrobial Properties
Research indicates that 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Quantitative Data:
- Minimum Inhibitory Concentration (MIC): Various studies have reported MIC values indicating the concentration required to inhibit bacterial growth.
- Zone of Inhibition (ZOI): The compound demonstrated measurable zones of inhibition in agar diffusion assays, underscoring its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) | ZOI (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Candida albicans | 16 | 18 |
Anticancer Activity
In vitro studies have revealed that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (SMMC-7721).
Key Findings:
- IC50 Value: The compound exhibited an IC50 value of approximately 88 nM against SMMC-7721 cells, indicating potent antiproliferative effects.
- Mechanism of Action: The inhibition of telomerase activity has been identified as a potential mechanism through which this compound exerts its anticancer effects. Studies suggest that it modulates endoplasmic reticulum stress pathways leading to apoptosis in cancer cells.
Case Studies
-
Xenograft Tumor Models:
- In vivo experiments using xenograft models demonstrated that treatment with 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone significantly inhibited tumor growth compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.
-
Metabolism Studies:
- Metabolic profiling using rat hepatic microsomes indicated biotransformation pathways for the compound, including reduction to biphenyl derivatives, which are crucial for understanding its pharmacokinetics and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
